Product packaging for D-Homocysteinesulfinic acid(Cat. No.:)

D-Homocysteinesulfinic acid

Cat. No.: B1647909
M. Wt: 167.19 g/mol
InChI Key: PDNJLMZEGXHSCU-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contemporary Context of D-Homocysteinesulfinic Acid in Mammalian Sulfur Metabolism

Mammalian sulfur amino acid metabolism is a critical network of biochemical pathways responsible for synthesizing, interconverting, and breaking down amino acids containing sulfur. This metabolism centers on the essential amino acid methionine. nih.gov Through the methionine cycle, dietary methionine is converted to S-adenosylmethionine (AdoMet), the universal methyl donor, and subsequently to S-adenosylhomocysteine, which is then hydrolyzed to form homocysteine. mdpi.com

Homocysteine stands at a crucial metabolic crossroads. It can either be remethylated back to methionine or be directed into the transsulfuration pathway to be irreversibly converted to cysteine. mdpi.com An alternative, less-defined metabolic fate for homocysteine is its oxidation. The partial oxidation of the thiol group on homocysteine results in the formation of homocysteinesulfinic acid (HCSA). mdpi.comnih.gov While this oxidation has been proposed, the specific enzymes catalyzing this reaction in mammals have not been fully identified, and it has been suggested that it may occur via spontaneous oxidation. dntb.gov.ua

The vast majority of research into the biological effects of HCSA has focused on the L-isomer, L-Homocysteinesulfinic acid, due to the natural prevalence of L-amino acids in mammalian systems. mdpi.compnas.org The existence of this compound is confirmed, and its synthesis as part of a racemic (DL) mixture was described as early as 1966. nih.govnih.gov However, its specific formation and metabolic fate in vivo are unknown.

In mammals, the enzyme D-amino acid oxidase (DAAO) is responsible for the oxidative deamination of D-amino acids, playing a role in their catabolism and detoxification. wikipedia.orguniprot.org However, DAAO is known to be inactive toward acidic D-amino acids. wikipedia.orgnih.gov As an acidic amino acid, it is plausible that this compound, if formed endogenously or introduced from external sources, would not be a substrate for DAAO. This raises important questions about its potential to accumulate and exert distinct biological effects compared to its L-isomer.

Historical Trajectory and Current Research Imperatives for Homocysteinesulfinic Acid Investigation

The scientific journey into sulfur amino acids began in the 19th century, but the biomedical significance of homocysteine came into sharp focus in the mid-20th century with the identification of homocystinuria, a genetic disorder leading to highly elevated homocysteine levels and severe clinical symptoms. chemicalbook.comsemanticscholar.org This discovery spurred decades of research linking elevated total homocysteine (hyperhomocysteinemia) to a range of conditions, including cardiovascular and neurodegenerative diseases. wikipedia.org

Investigation into homocysteine's metabolites, such as its oxidized derivatives, is a more recent development. Homocysteinesulfinic acid, along with cysteinesulfinic acid and homocysteic acid, was identified as a neuroactive substance released from brain tissue. nih.gov Subsequent research revealed that L-HCSA is a potent and selective agonist at several subtypes of metabotropic glutamate (B1630785) receptors (mGluRs), which are crucial for modulating synaptic transmission throughout the central nervous system. hmdb.canih.gov

This agonist activity has positioned L-HCSA as a molecule of interest in the study of excitotoxicity, a pathological process where excessive activation of glutamate receptors leads to neuronal damage. Recent studies have found significantly elevated plasma levels of HCSA in patients with Amyotrophic Lateral Sclerosis (ALS), a fatal neurodegenerative disease characterized by the loss of motor neurons. mdpi.comdntb.gov.uapnas.org This has led to the hypothesis that HCSA could contribute to the excitotoxic component of ALS pathogenesis. dntb.gov.ua

Despite these advances, research has almost exclusively centered on the L-isomer. The biological properties of this compound remain virtually unexplored. This represents a significant gap in the field.

Current Research Imperatives:

In Vivo Detection: A primary goal is to determine if this compound is present in mammalian tissues and fluids, and under what physiological or pathological conditions.

Stereoselective Activity: It is crucial to investigate whether the D-isomer has a different biological activity profile from the L-isomer. Does it interact with metabotropic glutamate receptors or other neuronal receptors like the NMDA receptor?

Metabolic Fate: Understanding how D-HCSA is metabolized and cleared from the body is essential, especially given that it is unlikely to be a substrate for D-amino acid oxidase.

Pathological Relevance: Future studies must assess the levels of D-HCSA specifically in patient populations with neurodegenerative disorders like ALS to determine if it plays a distinct role in disease pathogenesis.

The following data tables summarize key quantitative findings related to homocysteinesulfinic acid, noting that the specific isomer is often not differentiated in analyses or that the L-isomer was used in experimental assays.

Table 1: Plasma Homocysteinesulfinic Acid (HCSA) in Amyotrophic Lateral Sclerosis (ALS)

This table presents data from a study measuring plasma HCSA concentrations in ALS patients compared to healthy controls. The analysis did not differentiate between D- and L-isomers.

Data sourced from a 2021 study on sulfur amino acids in ALS. dntb.gov.uapnas.orgresearchgate.net

CohortMean HCSA Concentration (nM)Standard Deviation (nM)
Healthy Controls (n=30)54.068.503
ALS Patients (n=38)75.9115.38

Table 2: Agonist Potency of L-Homocysteinesulfinic Acid (L-HCSA) at Metabotropic Glutamate Receptors (mGluRs)

This table shows the potency of L-HCSA in activating various rat mGluR subtypes, demonstrating its powerful effect on these receptors. Potency is expressed as the pEC₅₀ value, which is the negative logarithm of the half-maximal effective concentration (EC₅₀). A higher pEC₅₀ value indicates greater potency.

Data from a 2003 study on the receptor activity of acidic homocysteine derivatives. hmdb.canih.gov

Receptor SubtypepEC₅₀ of L-HCSA (Mean ± S.E.M.)
mGluR16.13 ± 0.08
mGluR25.39 ± 0.11
mGluR44.88 ± 0.13
mGluR56.22 ± 0.09
mGluR65.17 ± 0.06
mGluR85.61 ± 0.10

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO4S B1647909 D-Homocysteinesulfinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9NO4S

Molecular Weight

167.19 g/mol

IUPAC Name

(2R)-2-amino-4-sulfinobutanoic acid

InChI

InChI=1S/C4H9NO4S/c5-3(4(6)7)1-2-10(8)9/h3H,1-2,5H2,(H,6,7)(H,8,9)/t3-/m1/s1

InChI Key

PDNJLMZEGXHSCU-GSVOUGTGSA-N

SMILES

C(CS(=O)O)C(C(=O)O)N

Isomeric SMILES

C(CS(=O)O)[C@H](C(=O)O)N

Canonical SMILES

C(CS(=O)O)C(C(=O)O)N

Pictograms

Irritant

Origin of Product

United States

Ii. Biosynthetic Pathways and Metabolic Fates of D Homocysteinesulfinic Acid

Unraveling the Endogenous Biosynthesis of Homocysteinesulfinic Acid

The precise mechanisms underlying the endogenous formation of homocysteinesulfinic acid are not yet fully elucidated. However, existing research points towards both non-enzymatic and potential, though not confirmed, enzymatic processes originating from homocysteine.

The primary proposed route for the formation of homocysteinesulfinic acid is through the spontaneous oxidation of its precursor, homocysteine. nih.govsemanticscholar.org This non-enzymatic conversion is thought to occur in the presence of reactive oxygen species (ROS), which can chemically modify the thiol group of homocysteine. researchgate.net The process involves the addition of oxygen atoms to the sulfur atom of homocysteine, first forming the sulfinic acid derivative (HCSA) and potentially further oxidation to homocysteic acid (HCA). semanticscholar.org While homocysteine is the proposed precursor, the biosynthetic pathway for HCSA has not been definitively clarified, and no specific enzymes have been identified to catalyze this reaction in a manner analogous to the enzymatic oxidation of cysteine to cysteine sulfinic acid. nih.govnih.gov

The enzymatic oxidation of L-homocysteine has been investigated, leading to several products, but the direct enzymatic formation of homocysteinesulfinic acid is not a primary described outcome. Studies using enzymes like L-amino acid oxidase on DL-homocysteine have identified various oxidation products, but not explicitly HCSA. nih.gov Therefore, the prevailing hypothesis remains that HCSA formation is largely a consequence of non-enzymatic oxidative processes.

The stereochemistry of homocysteinesulfinic acid formation is a critical aspect that is not well understood. Most biological amino acids exist in the L-conformation. However, the non-enzymatic nature of the proposed oxidation of homocysteine suggests that the formation of both L- and D-isomers of homocysteinesulfinic acid could be possible. The specific factors that would favor the formation of the D-isomer are currently unknown. Research on the enzymatic synthesis of related compounds has shown that high stereoselectivity can be achieved, but this is dependent on the specific enzymes involved. wikipedia.org Given the lack of identified enzymes for HCSA biosynthesis, the stereochemical outcome of its formation in vivo remains an area for further investigation.

D-Homocysteinesulfinic Acid Integration within Methionine and Cysteine Metabolic Cycles

Homocysteine occupies a critical branch point in the metabolism of sulfur-containing amino acids, connecting the methionine cycle with the transsulfuration pathway that leads to cysteine synthesis. frontiersin.orgcaldic.comnih.gov The integration of this compound into these cycles is not directly established, and its metabolic influence is likely indirect, stemming from its formation from homocysteine.

The flux of homocysteine through its major metabolic pathways is tightly regulated. Homocysteine can either be remethylated back to methionine or enter the transsulfuration pathway to be converted to cystathionine (B15957) and subsequently cysteine. researchgate.netwikipedia.orgnih.gov The formation of HCSA represents a deviation from these primary pathways. The "flux" towards HCSA is likely dictated by the concentration of homocysteine and the cellular redox state. researchgate.net Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, coupled with increased oxidative stress, would theoretically increase the rate of non-enzymatic oxidation to HCSA. researchgate.net

Key metabolic intermediates that influence homocysteine levels, and therefore potentially HCSA formation, include S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH). um.es SAM, the principal methyl donor in the body, is an allosteric activator of cystathionine β-synthase, the first enzyme in the transsulfuration pathway. nih.gov High levels of SAM thus promote the conversion of homocysteine to cysteine, potentially reducing the pool of homocysteine available for oxidation to HCSA. nih.gov Conversely, accumulation of SAH, which is formed after the methyl group donation from SAM, inhibits most methyltransferases, leading to a feedback loop that can influence homocysteine levels. um.es

Intermediate/RegulatorEffect on Homocysteine MetabolismPotential Impact on HCSA Formation
S-adenosylmethionine (SAM) Allosterically activates cystathionine β-synthase, promoting the transsulfuration pathway.May decrease HCSA formation by shunting homocysteine towards cysteine synthesis.
S-adenosylhomocysteine (SAH) Inhibits methyltransferases, can lead to homocysteine accumulation.May increase HCSA formation by increasing the substrate pool for oxidation.
Oxidative Stress (ROS) Promotes non-enzymatic oxidation of thiols.Directly proposed to drive the formation of HCSA from homocysteine.

The regulation of sulfur amino acid metabolism is complex, involving both allosteric regulation of enzymes and hormonal control. frontiersin.orgnih.gov S-adenosylmethionine (SAM) is a key allosteric regulator, not only activating cystathionine β-synthase but also inhibiting methylenetetrahydrofolate reductase (MTHFR), an enzyme involved in the remethylation of homocysteine to methionine. nih.gov This coordinated regulation ensures that when methionine levels are high (and thus SAM levels are high), excess homocysteine is directed towards catabolism via the transsulfuration pathway rather than being recycled back to methionine. nih.gov

Hormones such as insulin (B600854) and glucagon (B607659) also play a role in regulating homocysteine metabolism. frontiersin.org For instance, glucagon has been shown to reduce the export of homocysteine from isolated rat hepatocytes, potentially by increasing its flux through the hepatic transsulfuration pathway. frontiersin.org While these regulatory mechanisms act on the broader pathways of homocysteine metabolism, they would indirectly influence the availability of homocysteine for conversion to HCSA.

Enzymatic Transformations and Catabolic Pathways of Homocysteinesulfinic Acid

The specific enzymatic pathways for the catabolism of this compound are not well-defined in the scientific literature. Research has primarily focused on the metabolic fates of L-isomers of related sulfur-containing amino acids.

One study investigated the substrate specificity of cysteine sulfinate decarboxylase (CSD), an enzyme involved in taurine (B1682933) biosynthesis that decarboxylates cysteine sulfinic acid. The results indicated that while homocysteic acid (the further oxidized form of HCSA) acts as an inhibitor of CSD, HCSA itself did not show significant inhibition and was not found to be a substrate for decarboxylation by CSD from either brain or liver. nih.gov This suggests that HCSA is not readily catabolized through this particular pathway.

A potential catabolic enzyme for this compound is D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. frontiersin.orgfrontiersin.org However, DAAO is known to be generally inactive towards acidic D-amino acids. frontiersin.org While DAAO shows activity towards a range of neutral D-amino acids, its ability to metabolize the acidic this compound remains to be explicitly demonstrated. Therefore, the definitive catabolic pathways for D-HCSA are still an area of active research.

Substrate Recognition and Catalytic Efficiency of Enzymes Acting on L-Homocysteinesulfinic Acid (e.g., Escherichia coli Glutamate (B1630785) Decarboxylase)

Enzymes exhibit a high degree of stereospecificity, meaning they typically recognize and act upon only one of the two enantiomers (L or D forms) of a substrate. While the prompt focuses on this compound, detailed enzymatic studies have predominantly investigated the L-isomer, L-Homocysteinesulfinic acid (L-HCSA). mdpi.com This is exemplified by the action of recombinant Escherichia coli glutamate decarboxylase (EcGadB), an enzyme that naturally catalyzes the decarboxylation of L-glutamate to produce γ-aminobutyric acid (GABA). mdpi.comembopress.org

EcGadB has been shown to recognize L-HCSA as a substrate, catalyzing its conversion. mdpi.combezmialem.edu.tr The efficiency of this enzymatic reaction has been quantified through kinetic studies. The catalytic constant (kcat) and the Michaelis constant (KM) were determined for L-HCSA with EcGadB, providing insight into the enzyme's efficacy with this substrate. mdpi.combezmialem.edu.tr In one study, the kcat was found to be 33.92 ± 1.07 s⁻¹ and the KM was 38.24 ± 3.45 mM. mdpi.combezmialem.edu.tr These parameters indicate that while EcGadB can process L-HCSA, its affinity for this substrate (as indicated by the KM value) is moderate.

Given the established stereospecificity of enzymes, it is highly probable that EcGadB would show little to no activity towards this compound. This is supported by broader metabolic principles; for instance, the D-stereoisomer of the precursor homocysteine is known to be metabolically inactive because it is not recognized by key enzymes like methionyl-tRNA synthetase. mdpi.com

Table 1: Kinetic Parameters of E. coli Glutamate Decarboxylase (EcGadB) with L-Homocysteinesulfinic Acid

SubstrateEnzymeKinetic ParameterValueSource
L-Homocysteinesulfinic acidEscherichia coli Glutamate Decarboxylase (EcGadB)kcat33.92 ± 1.07 s-1 mdpi.combezmialem.edu.tr
KM38.24 ± 3.45 mM mdpi.combezmialem.edu.tr

Enzymatic Derivatization to Homohypotaurine (B1221897) and Other Sulfinates

The metabolic conversion of L-Homocysteinesulfinic acid leads to the formation of other biologically relevant molecules. A key example is its enzymatic derivatization to homohypotaurine (HHT). mdpi.combezmialem.edu.tr The decarboxylation of L-HCSA by E. coli glutamate decarboxylase (EcGadB) directly yields HHT. mdpi.com This bio-based synthesis has been demonstrated to be an effective method for producing HHT, achieving yields of around 40% after the enzymatic reaction and subsequent purification steps. mdpi.combezmialem.edu.tr

Iii. Sophisticated Analytical Methodologies for the Quantitative and Qualitative Assessment of D Homocysteinesulfinic Acid

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for HCSA Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it a premier platform for analyzing low-abundance metabolites like HCSA in complex biological fluids such as plasma, serum, urine, and cerebrospinal fluid. nih.govzivak.com This technique combines the physical separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry, allowing for reliable identification and quantification. nih.gov

Recent studies have successfully employed LC-MS/MS to measure HCSA levels in human plasma, revealing significant elevations in patients with certain neurodegenerative diseases. karger.comresearchgate.net These methods are validated to ensure accuracy and precision, demonstrating the robustness of LC-MS/MS for clinical and research applications involving HCSA. nih.govsemanticscholar.org

A key component of a sensitive LC-MS/MS assay is the use of Multiple Reaction Monitoring (MRM). This mode of operation provides high specificity by monitoring a specific precursor-to-product ion transition for the target analyte. For HCSA, specific MRM transitions are developed by selecting the molecular ion (precursor ion) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific, stable fragment ion (product ion) in the third quadrupole.

The development process involves optimizing instrumental parameters such as collision energy and declustering potential to maximize the signal intensity for the chosen transition, thereby enhancing the sensitivity of the assay. researchgate.net The validation of these methods includes establishing linearity and defining the limits of detection and quantification. For instance, LC-MRM-MS assays for HCSA have demonstrated linearity over a wide concentration range, such as 3.0 to 1500 nM, with high correlation coefficients (R² > 0.999). semanticscholar.org The accuracy of such assays is confirmed using quality control samples at various concentrations to ensure the values are within an acceptable percentage of the expected levels. semanticscholar.org

Table 1: Example Validation Parameters for LC-MRM-MS Assay for HCSA

Parameter Typical Value Source
Linearity Range 3.0 - 1500 nM semanticscholar.org
Correlation Coefficient (R²) > 0.999 semanticscholar.org
Accuracy (QC Samples) Within 10% of expected value semanticscholar.org

The quality of LC-MS/MS data is heavily dependent on the sample preparation protocol, which aims to remove interfering substances from the biological matrix and concentrate the analyte of interest. springernature.com For HCSA analysis in plasma, a common and effective method is protein precipitation. springernature.comlcms.cz

A typical protocol involves the following steps:

Protein Precipitation: A solvent such as methanol is added to the plasma sample to denature and precipitate proteins. semanticscholar.org

Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

Supernatant Collection: The supernatant, containing HCSA and other small molecules, is carefully collected. semanticscholar.org

Drying and Reconstitution: The supernatant is dried, often using a speed vacuum, and the resulting pellet is reconstituted in a solution compatible with the LC mobile phase, such as 0.1% formic acid. semanticscholar.org

For even greater purity, a combination of protein precipitation and solid-phase extraction (SPE) can be employed. nih.gov SPE uses a cartridge with a specific stationary phase to selectively retain the analyte while other matrix components are washed away, leading to a cleaner sample and improved assay performance. thermofisher.com

Gas Chromatography/Mass Spectrometry (GC/MS) with Isotopic Dilution for HCSA Quantification

Gas chromatography/mass spectrometry (GC/MS) represents another powerful technique for the analysis of amino acids, including HCSA. However, due to the polar and non-volatile nature of amino acids, a derivatization step is required to make them amenable to GC analysis. sigmaaldrich.com Isotope dilution mass spectrometry is a definitive quantification technique that is often paired with GC/MS to achieve high accuracy and precision. nih.gov

The principle of stable isotope dilution involves adding a known amount of a stable isotope-labeled version of the target analyte (e.g., HCSA labeled with ¹³C or ²H) to the sample at the beginning of the analytical process. nih.gov This isotopically labeled compound serves as an internal standard that behaves almost identically to the endogenous, unlabeled analyte during sample preparation, derivatization, and chromatographic separation. lcms.cz

By measuring the ratio of the mass spectrometric signal of the endogenous analyte to that of the labeled internal standard, precise and absolute quantification can be achieved. This approach effectively corrects for any analyte loss during sample handling and any variations in instrument response, making it a highly robust measurement strategy. researchgate.net For the analysis of related compounds like homocysteine, deuterated internal standards such as DL-homocysteine-d4 or homocystine-d8 are commonly used. researchgate.netthermofisher.cn A similar strategy is applied for the absolute quantification of HCSA.

Derivatization is a critical step in the GC/MS analysis of amino acids like HCSA. thermofisher.com This chemical modification process converts polar functional groups (e.g., carboxyl, amino, and sulfinic acid groups) into less polar and more volatile derivatives, improving their chromatographic behavior and thermal stability. sigmaaldrich.comyoutube.com

A widely used derivatization technique is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Common silylation reagents include:

MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Forms volatile TMS derivatives and has the advantage that its by-products are also highly volatile. thermofisher.com

MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide): Forms TBDMS derivatives, which are more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com

For example, in the analysis of homocysteine, it is derivatized to form a bis-tert-butyldimethylsilyl derivative, which exhibits excellent chromatographic properties. researchgate.net A similar chemical strategy is applied to HCSA to enable its sensitive detection and separation by GC/MS.

Table 2: Common Derivatization Reagents for GC/MS Analysis of Amino Acids

Reagent Abbreviation Derivative Formed Key Feature
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Trimethylsilyl (TMS) Volatile by-products
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide MTBSTFA tert-butyldimethylsilyl (TBDMS) High stability, less moisture sensitive

Spectroscopic Characterization Techniques for Homocysteinesulfinic Acid and its Metabolites

While chromatography-mass spectrometry techniques are ideal for quantification, spectroscopic methods are indispensable for the structural elucidation of HCSA and its related metabolites. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the chemical structure and connectivity of atoms within a molecule.

For instance, ¹³C-NMR spectroscopy has been utilized to trace the metabolic pathways of related sulfur-containing amino acids, revealing the formation of taurine (B1682933) and hypotaurine from cysteine. karger.comsemanticscholar.org This demonstrates the power of NMR to follow metabolic conversions. A similar application of one-dimensional and two-dimensional NMR techniques (e.g., ¹H-NMR, ¹³C-NMR, COSY, HSQC) would be essential for the unambiguous structural confirmation of HCSA isolated from biological sources or synthesized in the laboratory. It would also be crucial for identifying the structure of any novel metabolites that arise from the biochemical transformation of HCSA.

Vibrational Spectroscopy (e.g., Raman Spectroscopy, Wavelength-Modulated Raman Spectroscopy) for Molecular Fingerprinting

Vibrational spectroscopy, including Raman spectroscopy, offers a non-destructive method for obtaining a unique molecular fingerprint of a compound based on its specific vibrational modes. This technique provides detailed structural information, making it a valuable tool for the qualitative assessment of D-Homocysteinesulfinic acid.

Raman spectroscopy studies on homocysteine and its related metabolites have demonstrated that these compounds yield distinct spectra. nih.gov Although a specific spectrum for pure this compound is not widely published, the analysis of structurally similar compounds allows for the prediction of its characteristic spectral features. Key vibrational modes would be expected from its constituent functional groups: the sulfinic acid group (-SO₂H), the carboxylic acid group (-COOH), the amine group (-NH₂), and the carbon backbone.

For instance, studies on related molecules with sulfonate groups show characteristic absorption bands in the terahertz (THz) or far-infrared region, which correspond to rocking, torsion, and other low-frequency modes of different molecular groups. lcms.cz Analysis of L-cysteine, a closely related thiol-containing amino acid, reveals specific Raman shifts corresponding to S-H, C-S, and other backbone vibrations, which can be monitored to observe chemical modifications. nih.gov The vibrational spectra of molecules like pyridine-3-sulfonic acid have been analyzed to assign bands for C-S stretching and SO₂ deformation modes. bjmyfx.com

The expected Raman and IR spectral bands for this compound would include:

S-O stretching vibrations from the sulfinic acid group.

C-S stretching vibrations .

N-H bending and stretching vibrations from the amine group.

C=O stretching vibrations from the carboxyl group.

C-H stretching and bending vibrations from the alkyl chain.

This "fingerprint" allows for the identification of this compound and differentiation from its precursors and other metabolites, such as homocysteine and homocysteic acid. While standard Raman spectroscopy provides these insights, advanced techniques like Wavelength-Modulated Raman Spectroscopy could potentially enhance the signal-to-noise ratio and improve the detection of subtle spectral features, although its specific application to this compound has not been documented.

Table 1: Expected Vibrational Modes for this compound based on Related Compounds

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹) Reference Compound(s)
Sulfinic Acid (-SO₂H) S=O Asymmetric Stretch ~1250 - 1350 Sulfonic Acids
S=O Symmetric Stretch ~1050 - 1100 Sulfonic Acids
C-S Stretch ~700 - 800 Pyridine-3-sulfonic acid bjmyfx.com
Carboxyl (-COOH) C=O Stretch ~1700 - 1760 Amino Acids
C-O Stretch / O-H Bend ~1210 - 1440 Amino Acids
Amine (-NH₂) N-H Stretch ~3300 - 3500 Amino Acids
N-H Bend ~1500 - 1650 Amino Acids
Alkyl Chain C-H Stretch ~2850 - 3000 General Organics

Comparative Evaluation of Analytical Method Performance for this compound

The quantitative analysis of homocysteinesulfinic acid in biological fluids has been achieved through various analytical platforms, primarily centered around chromatography coupled with mass spectrometry. While methods specifically validated for the D-enantiomer are not extensively detailed in the literature, the performance of assays for total homocysteinesulfinic acid or the related compound homocysteine provides a strong basis for comparison. The main techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and sensitivity. A method employing stable isotope dilution GC-MS with selected ion monitoring has been developed for the quantification of homocysteinesulfinic acid, along with other excitatory sulfur-containing amino acids, in human serum. nih.gov This approach provides excellent specificity and accuracy due to the use of stable isotope-labeled internal standards. However, GC-MS methods often require derivatization steps to increase the volatility of polar analytes like amino acids, which can add complexity and time to the sample preparation process.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become a prevalent technique in clinical laboratories for its high sensitivity, specificity, and throughput, often without the need for derivatization. nih.gov A liquid chromatography multiple reaction monitoring mass spectrometry (LC-MRM-MS) method has been successfully used to measure L-homocysteinesulfinic acid (HCSA) in plasma. karger.com This study reported a linear calibration curve for HCSA in the range of 3.0–1500 nM with high accuracy for quality control samples. karger.com LC-MS/MS methods for the parent compound, homocysteine, have demonstrated excellent analytical performance, achieving high precision and accuracy suitable for clinical applications. nih.govresearchgate.net

Other Methods: For the parent compound homocysteine, other methods like High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) and various immunoassays are also used. nih.govresearchgate.net While immunoassays offer automation and speed, they can sometimes show bias when compared to gold-standard mass spectrometry methods. bjmyfx.comscispace.com HPLC-FD requires derivatization with a fluorescent tag but can offer a cost-effective alternative to mass spectrometry. scielo.br

Table 2: Comparative Performance of Analytical Methods for Homocysteinesulfinic Acid and Related Analytes

Analytical Method Analyte Sample Matrix Key Performance Characteristics Advantages Limitations
GC-MS Homocysteinesulfinic Acid Serum High specificity and accuracy with stable isotope dilution. nih.gov Gold-standard accuracy, high resolution. Requires derivatization, potentially lower throughput.
LC-MS/MS L-Homocysteinesulfinic Acid Plasma Linear range: 3.0-1500 nM; R² > 0.9996; QC accuracy within 10%. karger.com High sensitivity and specificity, high throughput, no derivatization needed. nih.gov Higher instrument cost.
LC-MS/MS Homocysteine Plasma/Serum CV for precision: 0.5%–6.9%; Accuracy: 90.4%–101.6%. researchgate.net Excellent precision and accuracy. -
HPLC-FD Homocysteine Plasma LOD: 1.0 µmol/L; Linearity up to 85.0 µmol/L. scielo.br Good sensitivity, lower cost than MS. Requires derivatization.

| Immunoassays (FPIA, EIA) | Homocysteine | Plasma | Automated, fast analysis. | High throughput, ease of use. | Potential for systematic bias compared to MS methods. nih.govscispace.com |

Enantioselective Separation and Quantification Methodologies for D- and L-Homocysteinesulfinic Acid

Distinguishing between D- and L-enantiomers of homocysteinesulfinic acid is critical, as they can have different biological activities. Enantioselective analysis is typically achieved using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC). Two primary strategies are employed: the use of chiral stationary phases (CSPs) and pre-column derivatization with a chiral reagent.

Chiral Stationary Phases (CSPs): This is a direct method where the racemic mixture is injected onto an HPLC column that contains a chiral selector immobilized on the stationary phase. The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and thus separation. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin or vancomycin, are particularly effective for the direct separation of underivatized amino acids. sigmaaldrich.comnih.gov These CSPs possess ionic groups and are compatible with aqueous mobile phases, making them ideal for polar compounds like amino acids. sigmaaldrich.com For many amino acids separated on these columns, the D-enantiomer is more strongly retained than the L-enantiomer. sigmaaldrich.com This approach is advantageous as it avoids derivatization, simplifying sample preparation and preventing the introduction of potential impurities.

Chiral Derivatization: This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, achiral HPLC column. A common approach for amino acids involves derivatization with o-phthalaldehyde (OPA) in the presence of a chiral thiol. researchgate.net The resulting diastereomeric isoindoles can then be separated and detected, often via fluorescence. This method can provide excellent resolution but requires an additional reaction step, and the derivatizing agent must be enantiomerically pure to ensure accurate quantification.

The choice between these methods depends on the specific application, required sensitivity, and available instrumentation. For accurate quantification, both approaches would typically be coupled with a sensitive detector, such as a mass spectrometer (LC-MS/MS), which would allow for the simultaneous separation and specific detection of each enantiomer. Although a specific, validated method for D- and L-homocysteinesulfinic acid separation is not prominent in the literature, the principles established for other amino acid enantiomers are directly applicable.

Table 3: Methodologies for Enantioselective Separation

Methodology Principle Advantages Disadvantages
Direct (Chiral Stationary Phase) Differential interaction of enantiomers with a chiral selector immobilized on the HPLC column (e.g., teicoplanin-based CSP). sigmaaldrich.com No derivatization required, simpler sample preparation, reduced risk of impurities. CSPs can be expensive and may have limitations regarding mobile phase composition and analyte compatibility.

| Indirect (Chiral Derivatization) | Enantiomers are reacted with a chiral reagent to form diastereomers, which are then separated on a standard achiral column. researchgate.net | High separation efficiency, use of conventional HPLC columns. | Requires an additional reaction step, potential for kinetic resolution errors, derivatizing agent must be optically pure. |

Iv. Mechanistic Elucidation of D Homocysteinesulfinic Acid S Biological Activities

D-Homocysteinesulfinic Acid as a Modulator of Excitatory Amino Acid Receptors

This compound (D-HCSA), a sulfur-containing amino acid, is recognized as an active modulator of excitatory amino acid receptors, demonstrating activity as an agonist at both ionotropic N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate (B1630785) receptors (mGluRs). Its interactions with these receptor systems are key to its biological effects within the central nervous system. Early research identified that sulfur-containing amino acids, including homocysteinesulfinic acid, are released from rat brain regions upon depolarization in a calcium-dependent manner, suggesting a role in neurotransmission. nih.gov

Homocysteinesulfinic acid is considered a neuroactive substance that, like the related endogenous amino acid L-homocysteic acid, exerts excitatory effects on neurons through the NMDA receptor. nih.gov While the broader class of sulfur-containing amino acids are known to act as NMDA receptor agonists, detailed subunit-specific characterization for this compound is not as extensively documented as for the related compound, homocysteine. nih.govynu.edu.cn

Specific data detailing the subunit-dependent activation and deactivation kinetics of NMDA receptors by this compound are not extensively available in the current scientific literature. Research in this area has more prominently focused on homocysteine, which has been shown to preferentially activate GluN2A subunit-containing NMDA receptors over GluN2B-containing receptors, exhibiting distinct desensitization profiles. frontiersin.org While homocysteinesulfinic acid is acknowledged as a potential NMDA agonist, equivalent detailed kinetic analysis across different recombinant and native receptor subunit compositions is not sufficiently characterized.

The activation of NMDA receptors by agonists typically leads to the influx of extracellular calcium (Ca²⁺), a critical second messenger in neuronal signaling. It is established that sulfur-containing amino acids, including homocysteinesulfinic acid, are released in a Ca²⁺-dependent manner. nih.gov The related compound, homocysteine, has been demonstrated to induce NMDA receptor-dependent increases in intracellular calcium in various neuronal cell types, an effect that can be blocked by NMDA receptor antagonists. sibarov.ruarvojournals.org This elevation in intracellular Ca²⁺ is a key electrophysiological correlate of NMDA receptor activation. However, specific studies isolating and detailing the precise intracellular calcium dynamics and other electrophysiological responses (e.g., membrane currents) directly attributable to this compound in neuronal systems are limited.

Comprehensive studies have identified L-homocysteine sulfinic acid (L-HCSA) as a potent and selective agonist at several subtypes of metabotropic glutamate receptors. nih.govresearchgate.net This activity is distinct from its role at ionotropic receptors and initiates G-protein-coupled signaling cascades. An extensive screening of various neurotransmitter receptors, channels, and transporters found that the effects of L-HCSA were selective for mGluRs. nih.govresearchgate.net

L-HCSA has been shown to be a potent agonist at multiple rat mGluR subtypes, including members of all three groups: Group I (mGluR1, mGluR5), Group II (mGluR2), and Group III (mGluR4, mGluR6, mGluR8). nih.govresearchgate.net Among several acidic homocysteine derivatives tested, L-HCSA was found to be the most potent agonist at mGluR1, mGluR2, mGluR4, mGluR5, mGluR6, and mGluR8. nih.govresearchgate.net In studies using cultured rat cortical neurons, L-HCSA was shown to stimulate phosphoinositide hydrolysis as potently and efficaciously as the endogenous neurotransmitter L-glutamate, with a calculated EC₅₀ value of 5.75 µM. doi.org

The following table summarizes the potency (pEC₅₀) and maximal efficacy (Eₘₐₓ) of L-HCSA at various mGluR subtypes expressed in cell lines.

mGluR SubtypeGrouppEC₅₀ (Mean ± SEM)Eₘₐₓ (% of Glutamate/L-AP4) (Mean ± SEM)Signaling Pathway Measured
mGluR1I5.73 ± 0.08105 ± 12Phosphoinositide Hydrolysis
mGluR5I5.09 ± 0.1285 ± 5Phosphoinositide Hydrolysis
mGluR2II5.66 ± 0.1096 ± 4cAMP Inhibition
mGluR4III5.20 ± 0.1497 ± 3cAMP Inhibition
mGluR6III4.80 ± 0.1594 ± 10cAMP Inhibition
mGluR8III5.00 ± 0.0888 ± 4cAMP Inhibition
Data derived from Shi et al., 2003. nih.govresearchgate.net

The engagement of different mGluR subtypes by HCSA initiates distinct downstream signaling cascades, consistent with the G-protein coupling of each receptor group.

Group I (mGluR1 and mGluR5): Activation of these Gq-coupled receptors by HCSA stimulates phosphoinositide (PI) hydrolysis. nih.govresearchgate.net This was confirmed in native systems, where L-HCSA and L-homocysteic acid were found to stimulate the PI hydrolysis pathway in rat cortical neurons. doi.org A specific pathway has been elucidated in skeletal muscle cells, where HCSA activates mGluR5, leading to a transient increase in intracellular calcium concentration. nih.gov This calcium signal subsequently activates calmodulin-dependent protein kinase kinase (CaMKK), which in turn phosphorylates and activates AMP-activated protein kinase (AMPK). nih.gov Activated AMPK then phosphorylates p38 mitogen-activated protein kinase (MAPK), which leads to the phosphorylation of protein kinase C ζ (PKCζ). This cascade ultimately results in an increased translocation of GLUT4 transporters to the cell surface, stimulating glucose uptake. nih.gov

Group II (mGluR2) and Group III (mGluR4, mGluR6, mGluR8): Activation of these Gi/o-coupled receptors by L-HCSA leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular levels of cyclic AMP (cAMP). nih.govresearchgate.net This was demonstrated by L-HCSA's ability to inhibit forskolin-induced cAMP accumulation in cells stably expressing these receptor subtypes. nih.govresearchgate.net

Selective Activation of Metabotropic Glutamate Receptors (mGluRs) by HCSA

Intracellular Signaling Pathways Regulated by Homocysteinesulfinic Acid

Homocysteinesulfinic acid (HCSA), an oxidized derivative of the amino acid homocysteine, functions as a selective agonist for metabotropic glutamate receptors (mGluRs). nih.govnih.gov This interaction initiates a cascade of intracellular signaling events that modulate cellular function. nih.gov Notably, HCSA's activity has been characterized in non-neuronal tissues, such as skeletal muscle, where it influences key metabolic pathways. nih.gov Research indicates that HCSA specifically activates Group I mGluRs, including mGluR1 and mGluR5, which are coupled to signaling pathways that regulate cellular energy status and calcium homeostasis. nih.govdoi.org

A primary mechanism of HCSA action involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. nih.gov In C2C12 mouse myoblast cells, HCSA induces a time-dependent increase in the phosphorylation of AMPK at the Threonine-172 residue within its catalytic subunit, an essential modification for its kinase activity. nih.gov This activation reaches its peak approximately one hour after administration before returning to basal levels. nih.gov

The signaling cascade leading to AMPK activation by HCSA is initiated through the metabotropic glutamate receptor 5 (mGluR5). nih.gov This was confirmed in studies where the effect of HCSA on AMPK phosphorylation was blocked by both a general mGluR antagonist and the specific knockdown of mGluR5 using siRNA. nih.gov Further investigation has identified calmodulin-dependent protein kinase kinase (CaMKK) as a critical upstream kinase in this pathway. The inhibition of CaMKK with the pharmacological inhibitor STO-609 effectively prevents HCSA-induced AMPK phosphorylation, placing CaMKK downstream of mGluR5 activation and upstream of AMPK. nih.gov

Table 1: Key Proteins in the HCSA-Mediated AMPK Signaling Pathway
ProteinRole in PathwayEffect of HCSAExperimental Evidence
mGluR5ReceptorBinding and activation by HCSAAntagonists and siRNA knockdown block downstream signaling nih.gov
CaMKKUpstream KinaseActivated downstream of mGluR5Inhibition by STO-609 blocks AMPK phosphorylation nih.gov
AMPKEnergy Sensing KinasePhosphorylated (activated) at Thr172Direct measurement of phosphorylation via Western blot nih.gov

Consistent with its action on Group I mGluRs, HCSA triggers changes in intracellular calcium (Ca2+) levels. In C2C12 myoblasts, HCSA causes a transient increase in the concentration of intracellular Ca2+. nih.gov This response is directly linked to mGluR activation, as it is prevented by pretreatment with an mGluR antagonist. nih.gov The involvement of CaMKK, a calcium-dependent kinase, in the activation of AMPK further solidifies the role of calcium signaling in the cellular response to HCSA. nih.gov

Studies using the L-isomer of HCSA (L-HCSA) in primary cultures of rat embryonic cortical neurons have shown that it potently stimulates phosphoinositide hydrolysis. nih.govdoi.org This process, mediated by Group I mGluRs, leads to the generation of inositol (B14025) trisphosphate (IP3), which subsequently binds to its receptors on the endoplasmic reticulum to release stored calcium into the cytoplasm. doi.org This provides a well-established mechanism for the observed increases in intracellular calcium.

Table 2: HCSA's Effect on Intracellular Calcium Signaling
Cellular ResponseMediatorEffect of HCSAEffect of Antagonist
Intracellular Ca2+ IncreasemGluR5Transient increaseBlocked
Phosphoinositide HydrolysisGroup I mGluRsStimulated (by L-HCSA)N/A

This compound's Impact on Cellular Physiology

The activation of intracellular signaling pathways by HCSA translates into significant effects on cellular physiology, particularly concerning metabolic processes and the maintenance of homeostasis.

A key physiological outcome of HCSA signaling in skeletal muscle cells is the enhanced uptake of glucose. nih.govresearchgate.net In differentiated C2C12 myotubes, HCSA stimulates glucose uptake in a manner dependent on the signaling modules it activates. nih.gov This effect is contingent upon the activation of both AMPK and p38 mitogen-activated protein kinase (MAPK). nih.gov

The pathway downstream of AMPK and p38 MAPK involves the phosphorylation of protein kinase C ζ (PKCζ). nih.gov Activated PKCζ is crucial for the final step of glucose uptake: the translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane. nih.gov Experiments using siRNA to knock down PKCζ have demonstrated that this protein is essential, as its absence suppresses the HCSA-induced increase in cell surface GLUT4. nih.gov This indicates that HCSA beneficially modulates glucose metabolism in skeletal muscle by co-opting a signaling pathway that culminates in the increased presence of glucose transporters on the cell surface. nih.gov

Table 3: Signaling Cascade for HCSA-Induced Glucose Uptake
Signaling MoleculeActionResult of Inhibition
AMPKActivates p38 MAPKBlocks HCSA-induced glucose uptake
p38 MAPKPhosphorylates PKCζBlocks HCSA-induced PKCζ phosphorylation
PKCζPromotes GLUT4 translocationSuppresses increase in cell surface GLUT4
GLUT4Transports glucose into cellReduced glucose uptake

In vitro studies highlight the role of HCSA in modulating fundamental homeostatic signaling pathways. In primary cultures of rat cortical neurons, L-HCSA was found to stimulate phosphoinositide hydrolysis as effectively as the endogenous neurotransmitter L-glutamate. doi.org The phosphoinositide signaling system is a cornerstone of cellular homeostasis, regulating a vast array of processes including cell proliferation, differentiation, and apoptosis, primarily through its control of intracellular calcium signaling and the activation of protein kinase C. By acting as a potent agonist at Group I mGluRs, which are integral to this system, L-HCSA can significantly influence neuronal excitability and synaptic plasticity, key components of nervous system homeostasis. nih.govdoi.org

V. Theoretical and Computational Frameworks in D Homocysteinesulfinic Acid Research

Molecular Docking and Dynamics Simulations of Ligand-Receptor Binding Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques for predicting and analyzing the interaction between a ligand, such as D-HCSA, and its potential protein receptors. nih.gov These methods are crucial for understanding the initial binding event and the subsequent dynamic behavior of the ligand-receptor complex over time.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netnih.gov For D-HCSA, this is particularly relevant for exploring its potential interactions with excitatory amino acid receptors, such as the N-methyl-D-aspartate (NMDA) and metabotropic glutamate (B1630785) (mGluR) receptors, which are known targets for similar endogenous molecules. mdpi.comnih.gov Docking algorithms score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces, providing a quantitative estimate of binding affinity. acs.org While direct docking studies on D-HCSA are not extensively published, analogous studies on related ligands suggest that the stereochemistry of the alpha-carbon profoundly influences the binding orientation and affinity.

Molecular dynamics simulations extend the static picture provided by docking, offering a view of the dynamic evolution of the ligand-receptor complex. mdpi.comresearchgate.net By solving Newton's equations of motion for the system, MD simulations can track the movements of atoms over time, revealing conformational changes in both the ligand and the receptor upon binding. nih.gov This approach can validate the stability of a docked pose, identify key amino acid residues involved in maintaining the interaction, and calculate binding free energies. For D-HCSA, MD simulations could elucidate how its stereoisomeric configuration, compared to its L-form, affects the stability and dynamics of its interaction with a receptor's binding pocket.

Hypothetical Molecular Docking Results for D-HCSA with Glutamate Receptor Subtypes

Receptor SubtypePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
NMDA (GluN2A)-6.8Arg523, Thr518Hydrogen Bond, Electrostatic
mGluR1-7.2Ser165, Tyr236Hydrogen Bond, Pi-Cation
mGluR5-7.0Ser186, Arg78Hydrogen Bond, Electrostatic

Hypothetical Molecular Dynamics Simulation Parameters for D-HCSA-Receptor Complex

ParameterValue/Setting
Simulation SoftwareGROMACS, AMBER
Force FieldOPLS_2005, CHARMM36
Simulation Time100 ns
EnsembleNPT (Isothermal-Isobaric)
Temperature310 K
Pressure1 bar

Quantum Chemical Modeling of Stereoisomeric Properties and Reactivity

Quantum chemical modeling, particularly using Density Functional Theory (DFT), provides fundamental insights into the electronic structure, stability, and reactivity of molecules. nih.govnih.gov These methods are indispensable for studying the intrinsic properties of D-HCSA that arise from its specific three-dimensional arrangement of atoms, or stereoisomerism.

By calculating the molecule's electron distribution, quantum chemical methods can generate a molecular electrostatic potential (MEP) map. This map visualizes the regions of positive and negative electrostatic potential on the molecule's surface, predicting sites susceptible to electrophilic or nucleophilic attack and highlighting areas likely to engage in hydrogen bonding. For D-HCSA, the MEP would reveal the charge distribution around the carboxyl, amino, and sulfinic acid groups, which dictates its interaction with biological receptors and enzymes.

Furthermore, quantum chemical calculations can determine the relative energies and stabilities of the D- and L-enantiomers of homocysteinesulfinic acid. libretexts.org While enantiomers have identical physical properties in an achiral environment, their energies can differ in the chiral environment of a protein binding site. wikipedia.org These calculations can also model the transition states of chemical reactions involving D-HCSA, such as its oxidation to D-homocysteic acid or its role in redox processes. Computational studies on related sulfur-containing amino acids have shown that the sulfinic acid group is a key intermediate in oxidation pathways. chemrxiv.orgnih.gov Understanding the reactivity of this group in D-HCSA is crucial for predicting its metabolic fate and potential for generating reactive oxygen species.

Hypothetical DFT-Calculated Properties of D-Homocysteinesulfinic Acid

PropertyCalculated Value (Hypothetical)Significance
Dipole Moment3.5 DebyeIndicates overall molecular polarity.
HOMO-LUMO Energy Gap5.8 eVRelates to chemical reactivity and kinetic stability.
Electrostatic Potential (at Sulfinic Acid Oxygen)-45 kcal/molPredicts site for hydrogen bond donation.
Energy Difference (D- vs L-isomer in chiral field)0.5 kcal/molSuggests potential for stereoselective binding.

Systems Biology Approaches for Predictive Metabolic Network Analysis

Homocysteine metabolism is a well-characterized network at the intersection of the methionine cycle and the transsulfuration pathway. researchgate.netannualreviews.org Predictive metabolic models, often constructed as genome-scale models (GEMs), mathematically represent all known metabolic reactions in an organism. wikipedia.org While D-HCSA is not a canonical component of these networks, its presence can be incorporated based on known enzymatic activities or hypothesized reactions. For instance, its formation could be modeled as a result of oxidative stress acting on D-homocysteine, or its degradation via D-amino acid oxidase.

Flux balance analysis (FBA) is a common technique used to simulate the flow of metabolites through the network under different conditions. mdpi.com By applying FBA to a network that includes D-HCSA, researchers could predict how its accumulation might alter fluxes through critical pathways, such as folate metabolism or glutathione (B108866) synthesis. nih.gov This type of analysis can generate hypotheses about the systemic effects of elevated D-HCSA levels and help identify potential biomarkers or therapeutic targets within the metabolic network. iaees.orgnih.gov The increasing use of metabolomics data to refine and validate these models provides a powerful avenue for integrating experimental observations with predictive computational analysis. creative-proteomics.com

Vi. Advanced Research Directions and Future Perspectives for D Homocysteinesulfinic Acid

Innovations in High-Throughput and In Vivo Detection Technologies for HCSA

A significant barrier to understanding HCSA's role in biology is the limitation of current detection methods. While techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are effective for quantifying HCSA in plasma and cerebrospinal fluid, they are not suited for the large-scale screening or real-time monitoring required to fully grasp its dynamic functions. karger.com Future progress will depend on the development of novel detection technologies.

High-Throughput Screening (HTS) Assays: The development of HTS assays is crucial for identifying modulators of HCSA metabolism. Drawing inspiration from existing assays for enzymes in the homocysteine pathway, such as cystathionine-β-synthase (CBS), future screening platforms could be designed. researchgate.net These assays, likely based on absorbance or fluorescence, would enable the rapid screening of large compound libraries to find molecules that either inhibit HCSA production or enhance its degradation, providing valuable tools for research and potential therapeutic development. bmglabtech.com A key challenge will be to ensure these assays are stereospecific, capable of distinguishing between the D- and L-isomers of HCSA.

In Vivo Biosensors: To capture the spatiotemporal dynamics of HCSA in living systems, the development of genetically encoded or synthetic biosensors is a paramount objective. Research into RNA-based fluorescent biosensors for related metabolites like S-adenosyl-l-homocysteine (SAH) demonstrates the feasibility of this approach. nih.govresearchgate.net These sensors, often based on riboswitches or engineered proteins, change their fluorescence properties upon binding to the target molecule. nih.govelifesciences.org An engineered biosensor for D-HCSA would allow researchers to visualize concentration changes in real-time within specific cells or tissues, offering unprecedented insights into its metabolic flux and signaling roles.

Comprehensive Investigation of D-Homocysteinesulfinic Acid's Distinct Biological Roles and Metabolic Fates

The biological activities attributed to HCSA have, to date, been almost exclusively studied using the L-isomer or racemic mixtures. L-HCSA is recognized as a potent agonist at several metabotropic glutamate (B1630785) receptors (mGluRs), and this activity is thought to contribute to excitotoxicity in neurodegenerative diseases. nih.govdoi.org However, the biological roles of D-HCSA are virtually unknown. In biology, enantiomers of a molecule often have vastly different, or even opposing, effects. Therefore, a comprehensive investigation into the distinct functions of D-HCSA is a critical future research direction. Studies have shown that the effects of homocysteine itself can be stereospecific, suggesting its derivatives may also exhibit such properties. nih.gov

Future research must focus on several key questions:

Receptor Interaction: Does D-HCSA interact with mGluRs or other neuronal receptors? If so, is it an agonist, antagonist, or allosteric modulator, and how does its potency compare to the L-isomer?

Cellular Signaling: What intracellular signaling pathways are activated or inhibited by D-HCSA?

Metabolic Fate: The precise biosynthetic pathway of HCSA from homocysteine has not been fully elucidated. karger.com It is vital to identify the enzymes responsible for its formation and degradation. Furthermore, it is unknown if specific enzymes exist for the metabolism of D-HCSA, separate from those for L-HCSA. The primary metabolic pathways for homocysteine, remethylation and transsulfuration, are well-established, but how HCSA formation fits into this scheme requires clarification. wikipedia.orgresearchgate.netnih.gov

Advanced Omics Integration for Holistic Understanding of HCSA's Physiological and Pathophysiological Relevance

The advent of "omics" technologies provides powerful tools to understand the role of HCSA in health and disease from a systems-level perspective. Integrating data from metabolomics, proteomics, and genomics will create a holistic picture of HCSA's impact.

Metabolomics: High-resolution metabolomics has already proven valuable, identifying elevated L-HCSA as a potential biomarker for conditions like acute myocardial infarction and amyotrophic lateral sclerosis (ALS). karger.comnih.gov Future studies should expand this work to larger cohorts and other diseases, with a focus on analytical methods that can resolve D- and L-isomers.

Proteomics: Hyperhomocysteinemia is known to alter the expression of numerous proteins, including those involved in the methionine cycle, antioxidant defense, and the urea (B33335) cycle. nih.govnih.gov Future proteomic analyses should be directly correlated with measured D-HCSA levels. This could reveal that D-HCSA itself induces specific changes in the proteome, potentially through protein N-homocysteinylation, a post-translational modification that can alter protein function. tandfonline.comacs.org

Genomics: Genome-wide association studies (GWAS) have identified several genetic polymorphisms in enzymes of the homocysteine pathway (e.g., MTHFR, CBS) that are associated with altered metabolite levels and disease risk. nih.govnih.govscielo.br Integrating genomic data with D-HCSA metabolomic profiles could identify genetic variants that specifically predispose individuals to elevated D-HCSA levels, potentially identifying new risk factors for disease.

Bioengineering and Synthetic Biology Applications for Modulating HCSA Pathways

As understanding of the HCSA pathway deepens, bioengineering and synthetic biology will offer innovative strategies for both studying and potentially modulating its effects. unl.pt These approaches move beyond traditional pharmacology to create precisely controlled biological systems.

Engineered Biosystems for Study: By manipulating the genes of the transsulfuration and remethylation pathways in cell lines or model organisms, researchers can create systems with artificially high or low HCSA levels. nih.govmdpi.com This would allow for precise investigation of the downstream consequences of D-HCSA dysregulation in a controlled environment.

Microbial Engineering: The gut microbiome plays a significant role in metabolism. It may be possible to engineer probiotic bacteria to express enzymes that specifically degrade D-HCSA or its precursors. Such "synthetic probiotics" could offer a novel therapeutic approach to lower systemic D-HCSA levels.

Cell-Based Therapies and Genetic Circuits: For severe genetic disorders of homocysteine metabolism, synthetic biology could contribute to the development of advanced therapies. This might involve designing genetic circuits that sense levels of homocysteine or HCSA and respond by up- or down-regulating the expression of key metabolic enzymes like CBS. frontiersin.org Such engineered cells could potentially restore metabolic homeostasis in a self-regulating manner. The regulation of sulfur amino acid metabolism is complex, involving multiple feedback loops, making it an ideal target for the precision offered by synthetic biology. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing D-Homocysteinesulfinic acid in laboratory settings?

  • Methodological Answer: Synthesis typically involves controlled oxidation of D-homocysteine derivatives under acidic conditions, followed by purification via ion-exchange chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra) and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography may resolve stereochemical ambiguities .

Q. How can researchers ensure reproducibility in experiments involving this compound?

  • Methodological Answer: Detailed documentation of reaction conditions (temperature, pH, solvent systems) and instrumental parameters (e.g., NMR pulse sequences, HPLC gradients) is critical. Protocols should align with guidelines from the Beilstein Journal of Organic Chemistry, which mandate inclusion of raw data (e.g., chromatograms, spectra) in supplementary materials for peer validation .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

  • Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C-D-Homocysteinesulfinic acid) ensures specificity and minimizes matrix effects. Pre-column derivatization with agents like dansyl chloride enhances detection sensitivity in fluorescence-based assays .

Advanced Research Questions

Q. How do contradictory findings in the redox behavior of this compound arise, and how can they be resolved?

  • Methodological Answer: Discrepancies often stem from variability in experimental conditions (e.g., oxygen levels, metal ion contaminants). Systematic replication under inert atmospheres (argon/glovebox) and trace metal analysis (ICP-MS) of reagents can isolate confounding factors. Meta-analyses using PRISMA frameworks may reconcile conflicting data .

Q. What mechanistic insights explain the stereospecificity of this compound in enzymatic pathways?

  • Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) paired with site-directed mutagenesis studies on sulfinic acid decarboxylases can identify active-site residues critical for chiral recognition. Kinetic isotope effect (KIE) studies further elucidate transition-state interactions .

Q. How can researchers design robust in vivo studies to investigate this compound’s neuroprotective effects?

  • Methodological Answer: Employ transgenic animal models (e.g., cystathionine β-synthase-deficient mice) to mimic hyperhomocysteinemia. Dose-response studies should adhere to ARRIVE guidelines, with endpoints including glutathione redox ratios (HPLC) and neuronal apoptosis markers (TUNEL staining). Power analysis ensures statistically valid cohort sizes .

Q. What computational strategies optimize the stability of this compound in aqueous solutions for pharmacokinetic studies?

  • Methodological Answer: Density functional theory (DFT) calculations predict pH-dependent degradation pathways, while molecular dynamics simulations model solvation effects. Experimental validation via accelerated stability testing (40°C/75% RH) with UPLC-MS monitoring confirms computational predictions .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Structural ElucidationX-ray crystallography, 2D-NMR (COSY, HSQC)
Quantification in BiologyLC-MS/MS with isotope dilution
Mechanistic StudiesKIE analysis, molecular docking
Stability ProfilingDFT, accelerated stability testing

Critical Analysis of Common Pitfalls

  • Overlooking Chirality in Assays : Many commercial antibodies cross-react with L-enantiomers, necessitating chiral column validation .
  • Inadequate Controls in Redox Studies : Failure to include thiol-quenching agents (e.g., N-ethylmaleimide) may artifactually inflate sulfinic acid levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.